Cas no 649737-48-4 (5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)-)

5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)- structure
649737-48-4 structure
Product Name:5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)-
CAS No:649737-48-4
MF:C14H17N3OS
MW:275.36928153038
CID:410331
PubChem ID:62793442
Update Time:2025-04-19

5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)-
    • 2-amino-N,4-dimethyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
    • AKOS012088081
    • 649737-48-4
    • DTXSID90734468
    • Inchi: 1S/C14H17N3OS/c1-10-12(19-14(15)16-10)13(18)17(2)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H2,15,16)
    • InChI Key: VZKXZFZHLHZHMF-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(C)=C1C(N(C)CCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 275.10941
  • Monoisotopic Mass: 275.10923335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 87.5Ų

Experimental Properties

  • PSA: 59.22
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